
5-Hexen-3-ol, 4-ethoxy-3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexen-3-ol, 4-ethoxy-3-ethyl-: is an organic compound with the molecular formula C10H20O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxy group and an ethyl group attached to a hexenol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- typically involves the following steps:
Starting Materials: The synthesis begins with hex-5-en-3-ol and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Mechanism: The base deprotonates the hydroxyl group of hex-5-en-3-ol, forming an alkoxide ion. This alkoxide then undergoes nucleophilic substitution with ethyl iodide, resulting in the formation of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Industrial Production Methods
In an industrial setting, the production of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using distillation or chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexen-3-ol, 4-ethoxy-3-ethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-hexen-3-one or 5-hexenal.
Reduction: Formation of 5-hexanol, 4-ethoxy-3-ethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hexen-3-ol, 4-ethoxy-3-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hexen-3-ol, 4-ethoxy-3-ethyl- involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and ethoxy groups.
Pathways: The compound may modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-5-hexen-3-ol: Similar structure but lacks the ethoxy group.
5-Hexen-3-ol: Lacks both the ethoxy and ethyl groups.
4-Ethoxy-3-ethyl-hexanol: Saturated analog of 5-Hexen-3-ol, 4-ethoxy-3-ethyl-.
Uniqueness
5-Hexen-3-ol, 4-ethoxy-3-ethyl- is unique due to the presence of both an ethoxy group and an ethyl group on the hexenol backbone, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
146849-05-0 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
4-ethoxy-3-ethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O2/c1-5-9(12-8-4)10(11,6-2)7-3/h5,9,11H,1,6-8H2,2-4H3 |
Clave InChI |
KVRLSAIRHRSHQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C=C)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
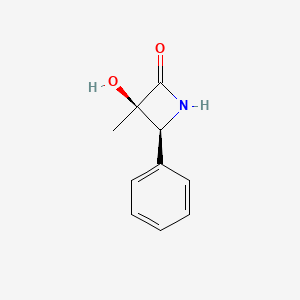

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)


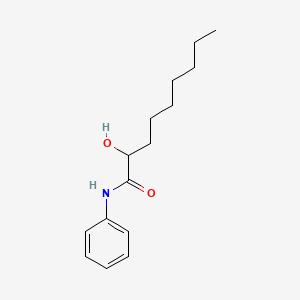
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

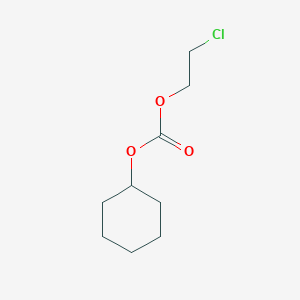
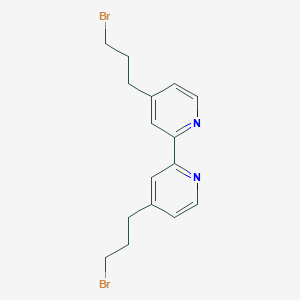
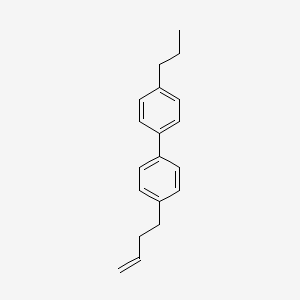

![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
